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Compound of Interest

Compound Name: 3-Ethylrhodanine

Cat. No.: B1362658 Get Quote

Spectroscopic Data of 3-Ethylrhodanine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylrhodanine (CAS No: 7648-01-3), a heterocyclic compound of interest in various chemical

and pharmaceutical research fields. This document presents nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols and a generalized workflow for spectroscopic analysis.

Chemical Structure and Properties
IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one[1]

Molecular Formula: C₅H₇NOS₂[1]

Molecular Weight: 161.25 g/mol [2]

Appearance: Light yellow to orange solid[2]

Melting Point: 36-39 °C[2]
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The following sections summarize the key spectroscopic data for 3-Ethylrhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 3-Ethylrhodanine, both ¹H and ¹³C NMR data are crucial for structural confirmation. The

spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Ethylrhodanine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 Quartet (q) 2H
-N-CH₂-CH₃ (Ethyl

group)

~4.0 Singlet (s) 2H -S-CH₂-C=O (Ring)

~1.3 Triplet (t) 3H
-N-CH₂-CH₃ (Ethyl

group)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Ethylrhodanine

Chemical Shift (δ) ppm Assignment

~202 C=S (Thione)

~170 C=O (Amide)

~42 -N-CH₂-CH₃ (Ethyl group)

~33 -S-CH₂-C=O (Ring)

~12 -N-CH₂-CH₃ (Ethyl group)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 3-Ethylrhodanine is expected to show characteristic absorption bands for its

carbonyl, thiocarbonyl, and other functional groups.
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Table 3: Predicted IR Absorption Bands for 3-Ethylrhodanine

Wavenumber (cm⁻¹) Intensity Assignment

~2970-2850 Medium C-H stretch (Aliphatic)

~1740-1700 Strong C=O stretch (Amide)

~1250-1050 Strong C=S stretch (Thione)

~1400-1300 Medium C-N stretch

~700-600 Medium C-S stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. The

electron ionization (EI) mass spectrum of 3-Ethylrhodanine shows a molecular ion peak and

several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3-Ethylrhodanine

m/z Relative Intensity Assignment

161 High [M]⁺ (Molecular Ion)

86 High
[M - C₂H₅NCO]⁺ or [M -

C₂H₃S]⁺ fragment

46 Medium [C₂H₅N]⁺ or [CHS]⁺ fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethylrhodanine in about 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral

width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of

2-3 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program with a

spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of solid 3-Ethylrhodanine directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Melt): Alternatively, for a melt sample, gently heat a small amount of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a

thin liquid film.[1]

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal or salt plates. The resulting spectrum is typically plotted as transmittance or

absorbance versus wavenumber.
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Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-Ethylrhodanine in a volatile organic

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a gas chromatograph

(GC-MS) for separation and subsequent ionization.

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Ethylrhodanine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data for 3-Ethylrhodanine (NMR, IR,
mass spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362658#spectroscopic-data-for-3-ethylrhodanine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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